molecular formula C25H24N4O3S2 B11242002 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11242002
M. Wt: 492.6 g/mol
InChI Key: OZSAJYWWJIYBSJ-UHFFFAOYSA-N
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Description

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxepin, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin and triazole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, cyclization, and thiolation.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxepin or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate. The triazole and thiophene moieties are often found in biologically active molecules, suggesting possible pharmacological properties.

Medicine

Medicinal applications could include the development of new therapeutic agents. The compound’s structure might interact with specific biological targets, leading to potential treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism by which N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures.

    Triazole Derivatives: Molecules containing the triazole ring.

    Thiophene Derivatives: Compounds featuring the thiophene moiety.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties that are not found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O3S2/c1-17-13-20-21(32-11-6-10-31-20)14-18(17)15-26-23(30)16-34-25-28-27-24(22-9-5-12-33-22)29(25)19-7-3-2-4-8-19/h2-5,7-9,12-14H,6,10-11,15-16H2,1H3,(H,26,30)

InChI Key

OZSAJYWWJIYBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5)OCCCO2

Origin of Product

United States

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